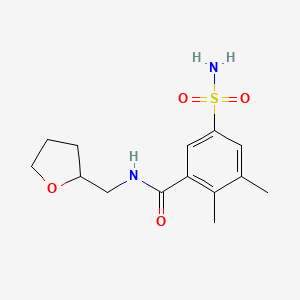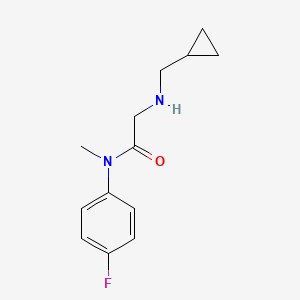![molecular formula C16H22N2O3 B7590346 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one, also known as PIMB or Diazepam Prodrug, is a benzodiazepine derivative that has gained attention in the field of medicinal chemistry due to its potential application as an anxiolytic agent. This compound is a prodrug of diazepam, a well-known benzodiazepine drug used for the treatment of anxiety and other related disorders. PIMB has been found to have improved pharmacokinetic properties compared to diazepam, making it a promising candidate for further investigation.
Wirkmechanismus
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one acts as a prodrug of diazepam, which is a positive allosteric modulator of the GABA-A receptor. Diazepam enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been found to have improved pharmacokinetic properties compared to diazepam, including higher bioavailability and longer half-life. This makes it a promising candidate for further investigation as an anxiolytic agent. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has also been found to have lower toxicity compared to diazepam, making it a safer alternative for use in the clinic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one in lab experiments is its improved pharmacokinetic properties, which allows for more accurate dosing and reduces the need for frequent administration. However, one limitation of using 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one is the need for deprotection prior to use, which can add an extra step to the experimental process.
Zukünftige Richtungen
There are several future directions for the investigation of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one. One potential application is in the treatment of anxiety disorders, where 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one could be used as a safer and more effective alternative to current anxiolytic drugs. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one could also be investigated for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant activity in animal models. Further studies could also investigate the potential use of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one in other neurological disorders, such as depression and insomnia.
Synthesemethoden
The synthesis of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one involves the reaction of 4-(propan-2-yloxymethyl)benzoic acid with 1,4-diazepane-5-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then deprotected to yield 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been studied extensively for its potential application as an anxiolytic agent. In preclinical studies, 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been found to exhibit anxiolytic effects in animal models of anxiety. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant activity in animal models.
Eigenschaften
IUPAC Name |
1-[4-(propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(2)21-11-13-3-5-14(6-4-13)16(20)18-9-7-15(19)17-8-10-18/h3-6,12H,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIDYUMVFBOUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)C(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)


![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
